molecular formula C10H6Cl2N2O B1437442 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol CAS No. 1207535-01-0

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol

Cat. No. B1437442
CAS RN: 1207535-01-0
M. Wt: 241.07 g/mol
InChI Key: PAROXJYJDMPABT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A one-pot synthesis of a similar compound, tetra-substituted imidazole, is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .


Molecular Structure Analysis

The molecular structure of a similar compound, (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been reported . The crystal structure is monoclinic, with a = 13.997 (5) Å, b = 4.6734 (15) Å, c = 18.019 (7) Å, β = 102.714 (5)°, V = 1149.7 (7) Å .

Scientific Research Applications

Synthesis and Antifungal Activity

The compound has been studied in the context of synthesizing pyrazolo[1,5-a]pyrimidines derivatives under microwave radiation. These derivatives, including similar structures, have been explored for their antifungal abilities against various phytopathogenic fungi. For instance, derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 4-chloro-2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol have shown promising antifungal activities against fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).

Intermediate for Antitumor Drugs

This compound serves as an important intermediate in the synthesis of various antitumor drugs, particularly small molecular inhibitors targeting cancer cells. For instance, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a compound synthesized from similar structures, is utilized in the development of antitumor medications (Gan et al., 2021).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations have utilized similar compounds to understand the molecular structure, spectroscopic data, and potential energy distributions. Such research provides insights into the molecular parameters like bond length and bond angles, facilitating the development of compounds with desired biological effects (Viji et al., 2020).

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

Compounds related to 4-chloro-2-(2-chloropyrimidin-4-yl)phenol have been synthesized as intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These studies have optimized synthetic methods to achieve high yields and purity, contributing to the development of effective treatments for HIV (Ju Xiu-lia, 2015).

Development of Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities, have been tested as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. These compounds, especially those bearing a phenol or catechol moiety, have shown significant potential in the development of treatments for conditions involving aldose reductase (La Motta et al., 2007).

properties

IUPAC Name

4-chloro-2-(2-chloropyrimidin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAROXJYJDMPABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloropyrimidine (0.765 g, 5.03 mmol), (5-chloro-2-hydroxyphenyl)boronic acid (0.568 g, 3.30 mmol), 2.0 M aqueous sodium carbonate (2.82 mL, 5.64 mmol), and 1,2-dimethoxyethane (8 mL) was sparged for 10 minutes with argon. Tetrakis(triphenylphosphine)palladium(0) (0.217 g, 0.19 mmol) was added, and the resultant mixture was heated for 4 hours at 85° C. The reaction mixture mixture was cooled to 0° C., quenched with saturated aqueous ammonium chloride solution, and extracted with dichloromethane (×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by automated silica gel flash chromatography (hexanes to ethyl acetate gradient elution) to afford the title compound as a yellow solid (61.5 mg, 7%).
Quantity
0.765 g
Type
reactant
Reaction Step One
Quantity
0.568 g
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.217 g
Type
catalyst
Reaction Step Three
Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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